![molecular formula C10H6BrF3O B2600873 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene CAS No. 2060049-81-0](/img/structure/B2600873.png)
1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene
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Description
1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene, also known as BPTB, is a chemical compound that belongs to the family of trifluoromethylated aromatic compounds. It has gained significant attention in the scientific community due to its unique chemical and physical properties. BPTB is a versatile compound that has various applications in different fields of science, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Aryne Chemistry and Organic Synthesis
One significant application of compounds related to 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene is in aryne chemistry. Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide, 1-bromo-3-(trifluoromethoxy)benzene generates intermediates that can be trapped or isomerized to afford various phenyllithium species. These intermediates can then be converted into 1- and 2-(trifluoromethoxy)naphthalenes, showcasing a route for the synthesis of complex aromatic compounds through aryne intermediates (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
The crystal structures of derivatives of bromo and iodo compounds, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, reveal supramolecular features including hydrogen bonding and π–π interactions. This underscores their potential in studying molecular interactions and crystal engineering (Stein, Hoffmann, & Fröba, 2015).
Organometallic Chemistry and Electrocatalysis
Compounds derived from 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene have been utilized in organometallic chemistry. Fink et al. (1997) synthesized new compounds by palladium-catalyzed cross-coupling reactions, contributing to the study of electrochemical properties and potential applications in catalysis and electronic materials (Fink et al., 1997).
Nucleophilic Trifluoromethoxylation
Marrec et al. (2010) explored the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, representing an advancement in the synthesis of aliphatic trifluoromethyl ethers. This highlights the role of 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene and its derivatives in developing new methodologies for introducing trifluoromethoxy groups into organic molecules (Marrec et al., 2010).
Optoelectronic Materials
The study on 1,3,5-Tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes by Qi et al. (2016) suggests the potential of such compounds in optoelectronic applications. These compounds exhibit strong absorption in UV-vis and strong blue electrogenerated chemiluminescence, indicating their utility in developing new optoelectronic devices (Qi et al., 2016).
properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISWJZZKGUCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C#CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2060049-81-0 |
Source
|
Record name | 1-(3-bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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